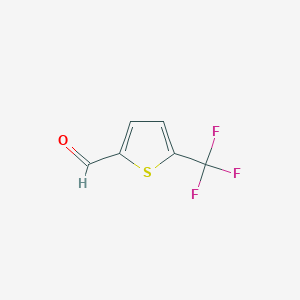

5-(Trifluoromethyl)thiophene-2-carbaldehyde

Description

Chemical Structure and Properties

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde (CAS: 343604-31-9) is a thiophene derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to the thiophene core. Its molecular formula is C₁₂H₇F₃OS, with a molecular weight of 256.25 g/mol . The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the aldehyde moiety and influencing the compound’s reactivity in condensation and coupling reactions.

- Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups (e.g., diphenylamino substituents in fluorescent probes) .

- Bromination and subsequent functionalization to create dibromo or carbazole-modified derivatives .

- Knoevenagel condensation for forming conjugated systems with applications in optoelectronics .

The compound’s electron-deficient nature makes it valuable in:

Properties

IUPAC Name |

5-(trifluoromethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFPFGFTRSMNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901767-00-8 | |

| Record name | 5-(trifluoromethyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

5-(Trifluoromethyl)thiophene-2-carbaldehyde serves as a crucial intermediate for synthesizing various fluorinated compounds. Its unique structure allows it to participate in several chemical reactions, including:

- Cross-coupling reactions : Facilitating the formation of complex organic molecules.

- Condensation reactions : Leading to the synthesis of biologically active derivatives.

These reactions are fundamental for developing new materials and pharmaceuticals.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Anticancer properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported significant activity against human tumor cell lines, indicating its potential as an anticancer agent .

- Histone deacetylase inhibition : The compound has been explored as a selective inhibitor of class II histone deacetylases, which play a crucial role in cancer progression and other diseases. This mechanism involves binding to the enzyme's active site, preventing the deacetylation of histones and leading to altered gene expression.

Materials Science

In materials science, this compound is utilized in developing organic semiconductors and liquid crystals. Its electronic properties make it suitable for applications in:

- Organic light-emitting diodes (OLEDs) : The compound's ability to form stable thin films contributes to the performance of OLED devices.

- Conductive polymers : Its incorporation into polymer matrices enhances conductivity and stability, making it valuable for electronic applications.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as , demonstrating significant antiproliferative activity compared to standard chemotherapeutics .

Case Study 2: Histone Deacetylase Inhibition

Research focused on the inhibitory effects of this compound on histone deacetylases revealed that it could modulate gene expression profiles associated with cancer progression. This study highlighted the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, the trifluoromethyl group can enhance binding affinity to target proteins by increasing hydrophobic interactions and improving metabolic stability.

Molecular Targets and Pathways Involved:

Protein Binding: The trifluoromethyl group can interact with amino acid residues in the active site of enzymes or receptors.

Metabolic Pathways: The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Cl, -Br) increase electrophilicity, enhancing reactivity in condensations. For example, brominated derivatives (compound 3) serve as precursors for cross-coupling reactions .

- Heterocyclic core : Thiophene derivatives generally exhibit lower melting points than furan analogs (e.g., 1b vs. 1a), likely due to weaker intermolecular interactions in thiophene systems .

- Substituent position : Para-substituted derivatives (e.g., -CF₃, -Cl) are more synthetically accessible and provide predictable electronic effects compared to ortho/meta isomers.

Biological Activity

5-(Trifluoromethyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring with a trifluoromethyl group and an aldehyde functional group, contributing to its unique reactivity and biological profile. The molecular formula is .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria. A study highlighted that related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1 μg/mL against Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer effects. A recent study identified that thiophene derivatives could act as dual inhibitors targeting vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR), which are crucial in cancer progression. For example, a derivative exhibited promising IC50 values in various cancer cell lines, indicating potent antiproliferative effects .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 15.5 |

| HepG2 (Liver Cancer) | 12.3 |

| MCF-7 (Breast Cancer) | 18.7 |

| HCT-116 (Colorectal) | 14.9 |

Anti-inflammatory Activity

Thiophene derivatives, including this compound, have shown potential as anti-inflammatory agents. Research has documented their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. One study reported an IC50 value of 29.2 µM for a related compound against the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer proliferation.

- Gene Expression Modulation : It can affect gene expression related to inflammatory responses and cancer cell growth.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that thiophene derivatives can scavenge free radicals, reducing oxidative stress in cells.

Case Studies

- Antibacterial Efficacy : A study on the antibacterial properties of thiophene derivatives revealed that modifications to the thiophene ring significantly enhanced activity against Gram-positive bacteria .

- Anticancer Potential : In a comparative study, various thiophene-based compounds were tested for their cytotoxicity against multiple cancer cell lines, with results indicating that structural modifications could lead to improved efficacy .

- Inflammation Reduction : In vivo models demonstrated that certain thiophene derivatives reduced inflammation markers significantly compared to standard anti-inflammatory drugs like indomethacin .

Preparation Methods

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

One of the most common approaches to synthesize 5-(trifluoromethyl)thiophene-2-carbaldehyde derivatives involves cross-coupling reactions that link a trifluoromethyl-substituted aromatic or heteroaromatic moiety to the thiophene ring. These methods typically use palladium-catalyzed Suzuki or Stille couplings.

-

- Starting materials: 5-bromo- or 5-halogenated thiophene-2-carbaldehyde derivatives and trifluoromethyl-substituted phenylboronic acids or stannanes.

- Catalysts: Pd(PPh3)4 or similar palladium complexes.

- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

- Conditions: Mild heating (50–100 °C), inert atmosphere.

Outcome : Formation of the carbon-carbon bond between the thiophene ring and trifluoromethyl-substituted phenyl ring, preserving the aldehyde group at the 2-position of thiophene.

Example : Synthesis of 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde reported using Suzuki coupling with high purity (>95%) and moderate to good yields.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(0) complexes |

| Solvent | THF, DMF, or toluene |

| Temperature | 50–100 °C |

| Reaction Time | 6–24 hours |

| Yield | Moderate to good (50–85%) |

| Purity | >95% |

Direct Functionalization of Thiophene Ring Followed by Trifluoromethylation

Another approach involves the initial synthesis of thiophene-2-carbaldehyde derivatives, followed by selective trifluoromethylation at the 5-position.

-

- Starting material: Thiophene-2-carbaldehyde or 5-substituted thiophene-2-carbaldehyde precursors.

- Trifluoromethylation reagents: Electrophilic trifluoromethylating agents such as Togni reagent, Umemoto reagent, or copper-mediated trifluoromethylation using trifluoromethyl iodide or trifluoromethyl sulfonium salts.

- Catalysts: Copper salts or transition metals under controlled conditions.

- Solvents: DMF, acetonitrile, or DMSO.

- Conditions: Mild to moderate temperatures (room temperature to 80 °C), inert atmosphere.

Outcome : Direct installation of the trifluoromethyl group at the 5-position without disturbing the aldehyde functionality.

Notes : This method requires careful control to avoid overreaction or side reactions due to the reactive aldehyde group.

Stepwise Synthesis via Halogenation and Subsequent Functional Group Transformation

This classical synthetic route involves halogenation of thiophene derivatives followed by substitution and oxidation steps.

Step 1: Halogenation

- 2-thiophenecarboxaldehyde is selectively halogenated at the 5-position using reagents such as POCl3 or N-chlorosuccinimide (NCS).

- Example: Preparation of 5-(chloromethyl)thiophene-2-carbaldehyde by reaction of 2-(chloromethyl)thiophene with POCl3 at 80 °C, followed by aqueous workup and purification.

Step 2: Introduction of Trifluoromethyl Group

- The halogenated intermediate undergoes nucleophilic substitution or metal-catalyzed trifluoromethylation to install the trifluoromethyl group.

Step 3: Functional Group Adjustment

- If necessary, oxidation or reduction steps are employed to ensure the aldehyde functionality is intact or to convert other substituents to the aldehyde.

Multi-Component Reactions and Cyclization Approaches

Recent advances include multi-component reactions (MCRs) and cyclizations that build the thiophene ring with the trifluoromethyl and aldehyde substituents in place.

Example : Reactions involving α-methylene carbonyl compounds, sulfur sources, and trifluoromethylating agents under controlled conditions to form substituted thiophenes with aldehyde groups.

-

- One-pot synthesis reducing steps and waste.

- Potential for structural diversity and higher atom economy.

-

- Solvents like DMF or THF.

- Catalysts or bases to promote cyclization.

- Temperature control to optimize yield and selectivity.

Industrial and Patent Methods for Related Thiophene Aldehydes

Industrial synthesis methods, such as those described in patents for 5-chlorothiophene-2-carboxylic acid, provide insights into scalable and cost-effective preparation strategies that could be adapted for trifluoromethyl derivatives.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cross-Coupling (Suzuki/Stille) | Pd catalysts, boronic acids/stannanes | 50–100 °C, inert atmosphere | High selectivity, good yields | Requires pre-functionalized substrates |

| Direct Trifluoromethylation | Togni/Umemoto reagents, Cu salts | Mild to moderate temperature | Direct CF3 installation | Sensitive to aldehyde group |

| Halogenation + Substitution | POCl3, NCS, CF3 nucleophiles | 80 °C for halogenation | Stepwise control | Multi-step, moderate yields |

| Multi-Component Reactions | α-methylene carbonyls, sulfur sources | Controlled temp, solvents | One-pot, atom-economical | Requires optimization |

| Industrial One-Pot Methods | Liquid alkali, chlorinating agents | <30 °C, controlled addition | Scalable, cost-effective | Specific to related compounds |

Research Findings and Notes

- The trifluoromethyl group enhances the stability and lipophilicity of the thiophene aldehyde, making it a valuable intermediate in drug discovery and organic synthesis.

- Preservation of the aldehyde group during trifluoromethylation or cross-coupling requires mild and selective reaction conditions to prevent side reactions or decomposition.

- Purification often involves silica gel chromatography and recrystallization to achieve high purity (>95%) suitable for research or industrial use.

- Recent advances in multi-component and metal-free cyclization reactions offer promising routes for efficient and environmentally friendly synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(trifluoromethyl)thiophene-2-carbaldehyde, and what factors influence yield optimization?

- The compound can be synthesized via formylation of 5-(trifluoromethyl)thiophene using Vilsmeier-Haack conditions (POCl₃/DMF). Key parameters include reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric control of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde from unreacted starting materials and byproducts .

- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust reaction times (typically 4–6 hours). Excess DMF may lead to over-formylation, while insufficient POCl₃ reduces conversion efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- NMR : ¹H NMR should show a characteristic aldehyde proton peak at δ 9.8–10.2 ppm. The thiophene ring protons appear as a doublet (δ 7.5–8.0 ppm) due to coupling with the trifluoromethyl group .

- IR Spectroscopy : Confirm the presence of the aldehyde group (C=O stretch at ~1680–1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak [M⁺] at m/z 196.0 (calculated for C₆H₃F₃OS) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Solubility : Highly soluble in dichloromethane, THF, and DMSO; sparingly soluble in water.

- Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to light, as UV radiation can degrade the thiophene ring .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic addition reactions?

- The electron-withdrawing trifluoromethyl group activates the aldehyde toward nucleophilic attack by increasing electrophilicity at the carbonyl carbon. For example, in thioacetalization reactions, the compound reacts rapidly with thiols (e.g., ethanedithiol) in the presence of BF₃·Et₂O as a catalyst, achieving >85% conversion within 2 hours .

- Contradiction Note : In some cases, steric hindrance from the trifluoromethyl group may reduce reactivity with bulkier nucleophiles (e.g., tert-butylamine). Adjust solvent polarity (e.g., switch from THF to DCM) to enhance reaction efficiency .

Q. What methodologies are effective for analyzing degradation products under oxidative conditions?

- Oxidation Studies : Treat the compound with 30% H₂O₂ in glacial acetic acid at 60°C for 6 hours. Monitor via HPLC-MS to identify 5-(trifluoromethyl)thiophene-2-carboxylic acid as the primary degradation product (retention time ~12.3 min, m/z 212.0 [M⁺]) .

- Kinetic Analysis : Use pseudo-first-order kinetics to determine degradation rates. The trifluoromethyl group slows oxidation compared to non-fluorinated analogs due to reduced electron density on the thiophene ring .

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals. The HOMO-LUMO gap (~4.2 eV) indicates moderate electrophilicity, consistent with experimental reactivity .

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., aldehyde carbon) to predict sites for nucleophilic attack .

Methodological Resources

- Synthesis Protocol : Reference for step-by-step experimental procedures, including yield calculations and purity checks.

- Stability Data : Consult for detailed storage guidelines and degradation pathways.

- Advanced Characterization : Use for mass spectrometry fragmentation patterns and computational modeling parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.